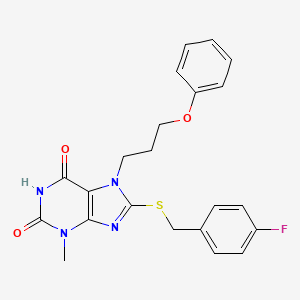

N-苄基-6-乙基-3-对甲苯磺酰喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

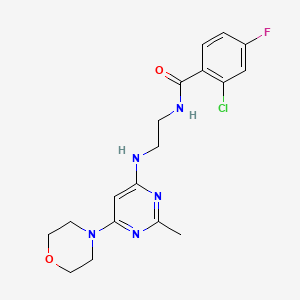

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline backbone would likely contribute to the compound’s aromaticity and stability . The benzyl, ethyl, and tosyl groups would also influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure and the nature of its functional groups . The quinoline ring might participate in electrophilic substitution reactions, while the benzyl, ethyl, and tosyl groups could be involved in various other reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . These could include properties like solubility, melting point, boiling point, and reactivity .

科学研究应用

Biocatalysis and Enzyme Engineering

N-benzyl-6-ethyl-3-tosylquinolin-4-amine has been investigated for its role in enzyme engineering. Specifically, researchers have focused on enhancing Mesorhizobium imine reductase (Mes IRED) , a key component in natural product and pharmaceutical synthesis. By employing alanine scanning and consensus mutation techniques, they identified 12 single-site Mes IRED mutants. Notably, mutants derived from amino acids I177, V212, I213, and A241 significantly improved the conversion of N-benzylpyrrolidine and N-benzylpiperidine. For instance, the best-performing mutant, Mes IRED V212A/I213V (M1), increased N-benzylpyrrolidine conversion from 23.7% to an impressive 74.3%. Similarly, Mes IRED V212A/I177A/A241I (M2) enhanced N-benzylpiperidine conversion from 22.8% to 66.8%. Tunnel analysis revealed that M1 and M2 mutants have more efficient tunnels for larger product movement compared to wild-type Mes IRED. These findings offer valuable insights for rational enzyme design and aid drug synthesis .

Synthetic Routes and Medicinal Chemistry

N-benzyl-6-ethyl-3-tosylquinolin-4-amine plays a crucial role in synthetic routes. For instance, when 1-(2-aminophenyl) ethenone reacts with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) at 80°C, it produces 1-(2,4-dimethylquinoline-3-yl) ethenone. This reaction occurs in fair yield and contributes to the synthesis of important intermediates .

Heterocyclic Chemistry and Biological Activities

Researchers have explored N-benzyl-6-ethyl-3-tosylquinolin-4-amine and related compounds in the context of heterocyclic chemistry. These compounds are building blocks for various heterocycles, ranging from four-membered to seven-membered rings. Many of these heterocycles exhibit unique biological activities. While specific examples are not provided in the available literature, this area of study holds promise for drug discovery and development .

Photophysics and Luminescent Properties

Exploring the photophysical properties of N-benzyl-6-ethyl-3-tosylquinolin-4-amine is essential. Researchers can study its absorption and emission spectra, quantum yield, and fluorescence behavior. Understanding its luminescent properties could lead to applications in sensors, imaging agents, or optoelectronic devices.

安全和危害

属性

IUPAC Name |

N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKFYZIUFBOME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-ethyl-3-tosylquinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2446928.png)

![Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B2446930.png)

![1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine](/img/structure/B2446933.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)

![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N,4-bis(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2446947.png)